2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine
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Description
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a derivative of benzimidazole, which is known to interact with a variety of biological targets . .
Mode of Action
As a benzimidazole derivative, it might interact with its targets in a similar way as other benzimidazoles, which typically bind to their targets and modulate their activity . The exact mechanism of interaction and the resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Benzimidazole derivatives are known to influence various biological pathways , but the specific pathways influenced by this compound are yet to be determined.
Pharmacokinetics
The compound is predicted to have a melting point of 8.74°C and a boiling point of 196.46°C at 760 mmHg . Its density is predicted to be 0.92 g/mL . These properties might influence its bioavailability, but further studies are needed to confirm this.
Result of Action
Given its structural similarity to benzimidazole derivatives, it might exhibit similar effects, such as modulating the activity of its targets . .
Biological Activity
2-Methyl-N-[(2-methylphenyl)methyl]propan-1-amine, also known as a chiral amine compound, has garnered attention in biochemical research due to its potential interactions with various biological systems. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H19N and features a propan-1-amine backbone with a methyl group at the second carbon and a 2-methylphenyl group attached to the nitrogen. Its chiral nature makes it significant in pharmacological applications.
This compound primarily acts as a ligand for various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Notably, it interacts with:
- Monoamine Oxidase (MAO) : This interaction inhibits MAO, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can enhance mood and cognitive functions.
- Receptors : The compound may bind to specific receptors, altering signal transduction pathways that affect physiological responses.
Neurotransmitter Modulation
The compound's ability to inhibit MAO is crucial for its neuropharmacological effects. By preventing the breakdown of neurotransmitters, it can enhance synaptic transmission and improve cognitive functions. Studies have shown that at low doses, it may increase locomotor activity and cognitive performance in animal models.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : It activates the cAMP (cyclic adenosine monophosphate) signaling pathway, which is vital for regulating metabolism, gene transcription, and cell growth.
- Gene Expression : The compound may also modulate gene expression related to neurotransmitter systems and metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
Parameter | Value |
---|---|
Oral Bioavailability | Moderate |
Metabolism | Primarily via cytochrome P450 enzymes |
Elimination Half-Life | Varies by dosage |
Case Studies
Several studies have explored the biological activity of this compound:
- Cognitive Enhancement Study : In a controlled study involving rodents, administration of the compound resulted in improved memory retention tasks compared to control groups. The observed enhancement was attributed to increased norepinephrine levels due to MAO inhibition.
- Neurotoxicity Assessment : Another study evaluated the compound's effects on mitochondrial function. It was found that at higher concentrations, it could inhibit Complex I of the mitochondrial electron transport chain, leading to energy depletion in neuronal cells.
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDMFQRHJLMGHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405941 |
Source
|
Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-84-9 |
Source
|
Record name | 2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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